4-(azepan-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of aromatic, triazine, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: This involves the reaction of 4-(1-azepanyl)-6-(4-nitroanilino)-1,3,5-triazine with hydrazine hydrate under reflux conditions.
Coupling Reaction: The final step involves the coupling of the two intermediates under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
- 1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
Uniqueness
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C23H25FN8O2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H25FN8O2/c1-16(17-6-8-18(24)9-7-17)29-30-22-26-21(25-19-10-12-20(13-11-19)32(33)34)27-23(28-22)31-14-4-2-3-5-15-31/h6-13H,2-5,14-15H2,1H3,(H2,25,26,27,28,30)/b29-16+ |
InChI Key |
OOOVGKAUGJLCBQ-MUFRIFMGSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCCCC3)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.